N-methyl-1H-indole-4-carboxamide
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Overview
Description
N-methyl-1H-indole-4-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-indole-4-carboxamide typically involves the reaction of indole derivatives with methylating agents and carboxamide-forming reagents. One common method is the reaction of 1H-indole-4-carboxylic acid with methylamine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or WSC.HCl (water-soluble carbodiimide hydrochloride) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .
Scientific Research Applications
N-methyl-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with enzymes and proteins, which can lead to the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1H-indole-2-carboxamide
- N-methyl-1H-indole-3-carboxamide
- N-methyl-1H-indole-5-carboxamide
Uniqueness
N-methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and interactions with molecular targets. The position of the carboxamide group at the 4-position of the indole ring may result in different binding affinities and selectivities compared to other isomers .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-6,12H,1H3,(H,11,13) |
InChI Key |
SLFIWTNAKPDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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